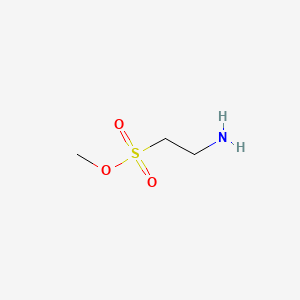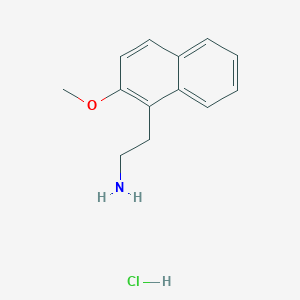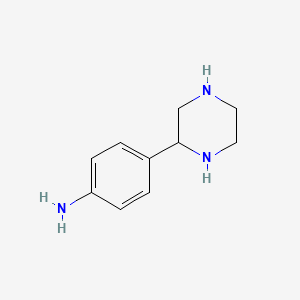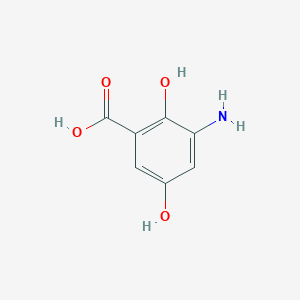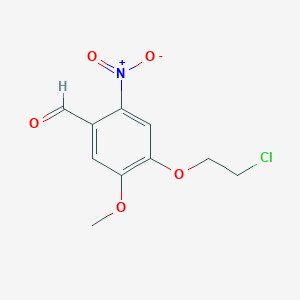
4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde
描述
4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, also known as 4-chloro-5-methoxy-2-nitrobenzaldehyde or CMNB, is a chemical compound found in a variety of natural and synthetic sources. CMNB is an aromatic aldehyde with a yellow-brown color and a strong odor. It is used in a variety of applications, including scientific research, pharmaceuticals, and industrial chemicals. CMNB has a wide range of applications due to its unique properties, such as its high reactivity and low toxicity. In
科学研究应用
CMNB is used as a reagent in various scientific research applications. It has been used as a catalyst in the synthesis of novel compounds, such as 1,2,3-triazoles and 1,2,3-triazolines. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, anti-tumor agents, and anti-HIV agents. In addition, CMNB has been used in the synthesis of organic dyes and pigments, as well as in the synthesis of polymers.
作用机制
CMNB is an aromatic aldehyde, which means that it can react with a variety of compounds. In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, CMNB can react with 2-chloroethanol to form a new compound. The reaction is believed to involve the nucleophilic attack of the hydroxide ion on the aldehyde group of the CMNB molecule, followed by the elimination of water from the reaction mixture. The resulting product is a yellow-brown solution, which is then cooled and filtered to obtain the desired product.
Biochemical and Physiological Effects
CMNB has been studied for its potential biochemical and physiological effects. In vitro studies have shown that CMNB can inhibit the growth of cancer cells and induce apoptosis in certain types of cancer cells. In addition, CMNB has been found to have anti-inflammatory and antioxidant properties, as well as the ability to reduce oxidative stress. It has also been shown to have antifungal and antibacterial properties.
实验室实验的优点和局限性
The use of CMNB in laboratory experiments offers several advantages. It is relatively inexpensive and easy to obtain, and it is highly reactive, making it suitable for a variety of synthetic reactions. In addition, CMNB is not highly toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of CMNB in laboratory experiments. It is not very stable at high temperatures, and it can be difficult to purify the product due to its low solubility.
未来方向
The potential future directions for CMNB include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of novel compounds. In addition, CMNB could be used as a catalyst in the synthesis of pharmaceuticals, organic dyes and pigments, and polymers. Finally, CMNB could be used as a reagent in the development of new analytical techniques, such as high-performance liquid chromatography.
属性
IUPAC Name |
4-(2-chloroethoxy)-5-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-16-9-4-7(6-13)8(12(14)15)5-10(9)17-3-2-11/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMWLBHKAMOOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620765 | |
| Record name | 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348618-75-7 | |
| Record name | 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

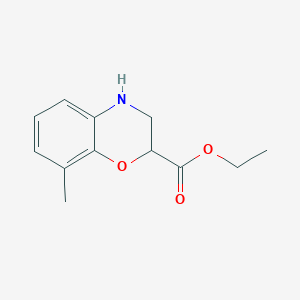
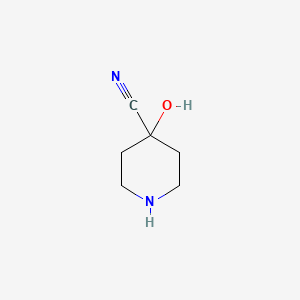

![4-Chloro-6-methylfuro[2,3-d]pyrimidine](/img/structure/B1628619.png)




